molecular formula C17H17NO2 B6125600 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one

3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B6125600
M. Wt: 267.32 g/mol
InChI Key: XYGFPZCNXLLBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, which refers to its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity.

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 activity has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one have been extensively studied in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Inhibition of GSK-3 activity has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines. It has also been shown to promote cell survival by activating the Akt signaling pathway and reducing the expression of pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one in lab experiments include its specificity towards GSK-3 inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its poor solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects.

Future Directions

There are several future directions for the study of 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one. These include the development of more potent and selective GSK-3 inhibitors, the investigation of its therapeutic potential in other diseases such as Parkinson's disease and Huntington's disease, and the exploration of its mechanism of action in more detail.
Conclusion
In conclusion, 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit GSK-3 activity has been shown to have beneficial effects in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective GSK-3 inhibitors.

Synthesis Methods

The synthesis method of 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3-methoxybenzaldehyde and 5-methyl-1,3-dihydro-2H-indol-2-one in the presence of a base catalyst such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained through purification using column chromatography or recrystallization.

Scientific Research Applications

3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. It acts as a GSK-3 inhibitor, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 activity has been shown to have beneficial effects in various diseases.

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-5-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-11-6-7-16-14(8-11)15(17(19)18-16)10-12-4-3-5-13(9-12)20-2/h3-9,15H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGFPZCNXLLBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one

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